molecular formula C17H15F3N2O2S B12957911 N-(2-(1H-Indol-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide

N-(2-(1H-Indol-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B12957911
M. Wt: 368.4 g/mol
InChI Key: UIAIYGNFDFTSQH-UHFFFAOYSA-N
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Description

N-(2-(1H-Indol-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound that features an indole moiety linked to a trifluoromethylbenzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-Indol-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide typically involves the following steps:

    Formation of the Indole Moiety: The indole structure can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Attachment of the Ethyl Linker: The indole is then alkylated using an appropriate ethylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate.

    Introduction of the Trifluoromethylbenzenesulfonamide Group: The final step involves the sulfonylation of the ethylated indole with 3-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-Indol-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of indole-3-carboxylic acid.

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of sulfonamide derivatives with various nucleophiles.

Scientific Research Applications

N-(2-(1H-Indol-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-(1H-Indol-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions with aromatic amino acids in proteins, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(1H-Indol-3-yl)ethyl)-benzenesulfonamide: Lacks the trifluoromethyl group, which may result in different binding affinities and biological activities.

    N-(2-(1H-Indol-3-yl)ethyl)-3-methylbenzenesulfonamide: Contains a methyl group instead of a trifluoromethyl group, potentially altering its chemical reactivity and biological properties.

Uniqueness

The presence of the trifluoromethyl group in N-(2-(1H-Indol-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide imparts unique chemical and biological properties, such as increased lipophilicity and enhanced metabolic stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H15F3N2O2S

Molecular Weight

368.4 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-3-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C17H15F3N2O2S/c18-17(19,20)13-4-3-5-14(10-13)25(23,24)22-9-8-12-11-21-16-7-2-1-6-15(12)16/h1-7,10-11,21-22H,8-9H2

InChI Key

UIAIYGNFDFTSQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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